1-(1-Chloronaphthalen-2-yl)oxy-3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]propan-2-ol
Overview
Description
1-(1-Chloronaphthalen-2-yl)oxy-3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]propan-2-ol is a complex organic compound with a unique structure that combines a naphthyl group, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloronaphthalen-2-yl)oxy-3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]propan-2-ol typically involves multiple steps, including the formation of the naphthyl ether, the introduction of the piperazine ring, and the sulfonylation of the aromatic ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloronaphthalen-2-yl)oxy-3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
1-(1-Chloronaphthalen-2-yl)oxy-3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-Chloronaphthalen-2-yl)oxy-3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Chloronaphthalen-2-yl)oxy-3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]propan-2-ol shares similarities with other compounds that contain naphthyl, piperazine, and sulfonyl groups.
- Examples include 1-(2-naphthyl)-3-(4-sulfonylpiperazinyl)-2-propanol and 1-(1-chloro-2-naphthyl)-3-(4-methylsulfonylpiperazinyl)-2-propanol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O4S/c1-18-7-10-24(19(2)15-18)33(30,31)28-13-11-27(12-14-28)16-21(29)17-32-23-9-8-20-5-3-4-6-22(20)25(23)26/h3-10,15,21,29H,11-14,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXOUKXIPKSECW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=C(C4=CC=CC=C4C=C3)Cl)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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